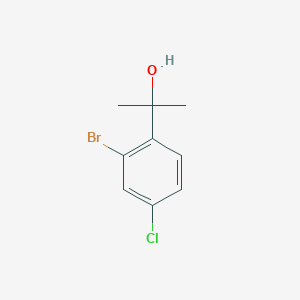

2-(2-Bromo-4-chlorophenyl)propan-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H10BrClO |

|---|---|

分子量 |

249.53 g/mol |

IUPAC 名称 |

2-(2-bromo-4-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3 |

InChI 键 |

UZDDTSLFYUAWJC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)Br)O |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Bromo 4 Chlorophenyl Propan 2 Ol

Precursor Synthesis and Halogenation Strategies

The initial phase of the synthesis involves the construction of a properly halogenated ketone intermediate. This can be achieved either by halogenating a pre-existing aromatic ketone or by building the ketone from an already halogenated aromatic ring.

A key precursor for related secondary alcohols, and a structurally relevant intermediate for discussion, is 2-Bromo-1-(4-chlorophenyl)propan-1-one (B1275539). This α-bromoketone is typically synthesized from 4'-chloropropiophenone (B124772). The reaction involves the electrophilic substitution of the α-hydrogen with bromine. prepchem.com

The synthesis is commonly carried out by treating 4'-chloropropiophenone with bromine in a suitable solvent, such as chloroform (B151607) or acetic acid. prepchem.com The reaction conditions are controlled to optimize the yield and minimize side reactions. A Lewis acid like anhydrous aluminum chloride may be used as a catalyst. prepchem.com

Table 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one

| Reactant | Brominating Agent | Solvent | Catalyst | Temperature | Yield | Reference |

| 4'-chloropropiophenone | Bromine (Br₂) | Chloroform | Anhydrous AlCl₃ | 30-35°C | High | prepchem.com |

| 4'-chloropropiophenone | Bromine (Br₂) | Acetic Acid | None | Ambient | - | |

| 4-chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | None | 90°C | 85% | nih.gov |

This α-brominated ketone is a valuable intermediate in organic synthesis due to its reactive electrophilic ketone group and the bromine atom, which can be substituted in subsequent reactions.

To synthesize the target compound, 2-(2-Bromo-4-chlorophenyl)propan-2-ol, the aromatic ring must have a specific 1-chloro-3-bromo substitution pattern relative to the side chain. Achieving this regioselectivity requires a controlled halogenation strategy. This process typically begins with a simpler aromatic precursor, such as toluene, which is then sequentially halogenated.

The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles. For instance, starting with 4-chlorotoluene (B122035), the methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. Electrophilic bromination of 4-chlorotoluene would be directed to the positions ortho to the activating methyl group, yielding 2-bromo-4-chlorotoluene (B1197611) as the major product. biosynth.com

Once the desired 2-bromo-4-chlorotoluene is formed, the propan-2-ol side chain can be introduced. A common method is Friedel-Crafts acylation, for example, reacting 2-bromo-4-chlorotoluene with acetyl chloride and a Lewis acid catalyst to form 1-(2-bromo-4-chlorophenyl)ethanone (B1275179). This ketone is the direct precursor needed for the final step.

The most direct method to form an α-bromoketone precursor like 2-bromo-1-(4-chlorophenyl)propan-1-one is the bromination of the corresponding propiophenone (B1677668) at the carbon adjacent (the alpha-carbon) to the carbonyl group. nih.gov This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions.

Under acidic conditions, the carbonyl oxygen is protonated, and subsequent deprotonation of the alpha-carbon forms an enol. This enol then attacks a bromine molecule in an electrophilic addition, followed by deprotonation to yield the α-bromoketone. nih.gov Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS). researchgate.net The choice of solvent and temperature is critical to control the reaction and prevent over-bromination.

Carbonyl Addition Approaches for Tertiary Alcohol Formation

The formation of the target tertiary alcohol, this compound, from a ketone precursor requires the addition of a carbon nucleophile to the carbonyl group. The most effective method for this transformation is the Grignard reaction.

A Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent carbon-based nucleophile. masterorganicchemistry.com To synthesize this compound, the ketone precursor 1-(2-bromo-4-chlorophenyl)ethanone would be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). organic-chemistry.orgyoutube.com

The reaction mechanism involves the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. wisc.edu This method is a cornerstone of alcohol synthesis, allowing for the creation of a new carbon-carbon bond. masterorganicchemistry.com A very similar synthesis of 2-(2-bromophenyl)-2-propanol from a benzoate (B1203000) ester and excess methylmagnesium bromide has been demonstrated, achieving a high yield. chemicalbook.com

Stereoselective and stereospecific reduction techniques are employed when the desired product contains a chiral center and a specific stereoisomer is required. These methods are relevant for the reduction of prochiral ketones to secondary alcohols. For example, the asymmetric reduction of a ketone like 1-(4-chlorophenyl)propan-1-one could yield a chiral secondary alcohol, 1-(4-chlorophenyl)propan-1-ol. However, the target compound, this compound, is achiral as the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. Therefore, stereoselective or stereospecific techniques are not necessary for its synthesis.

Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄), are commonly used to reduce aldehydes and ketones. These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which, after an acidic or aqueous workup, results in the formation of an alcohol.

It is crucial to note that the reduction of a ketone with these agents produces a secondary alcohol. For instance, if 2-bromo-1-(4-chlorophenyl)propan-1-one were treated with sodium borohydride, the product would be the secondary alcohol 2-bromo-1-(4-chlorophenyl)propan-1-ol. This pathway does not lead to the formation of the target tertiary alcohol, this compound. The synthesis of a tertiary alcohol from a ketone requires the addition of a carbon-based nucleophile, as achieved with a Grignard reagent, not a hydride reagent.

Catalytic Hydrogenation Methods for Ketone Reduction

While catalytic hydrogenation is a common method for the reduction of ketones to secondary alcohols, its application to produce the tertiary alcohol this compound from a precursor like 2-bromo-4-chloroacetophenone would not be a direct single-step process. Catalytic hydrogenation of a ketone typically yields a secondary alcohol. To arrive at the target tertiary alcohol, a different synthetic strategy is generally required.

However, the reduction of the carbonyl group in related substrates is a well-established transformation. For instance, multiphase catalytic hydrogenation using supported platinum or palladium catalysts has been shown to be effective for the reduction of functional groups in compounds like p-chloroacetophenone. unive.it Such methodologies could be theoretically adapted in a multi-step synthesis.

Grignard or Organolithium Addition to Ketones

A more direct and widely employed method for the synthesis of tertiary alcohols is the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a ketone. organicchemistrytutor.comwisc.edu In the context of synthesizing this compound, this would involve the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) or methyllithium (B1224462) with 2-bromo-4-chloroacetophenone.

The core of this synthetic approach is the nucleophilic addition of a methyl group to the carbonyl carbon of 2-bromo-4-chloroacetophenone. The Grignard reaction, discovered by Victor Grignard, is a robust method for forming carbon-carbon bonds. libretexts.org The reaction involves the initial formation of a Grignard reagent, in this case, by reacting methyl bromide with magnesium metal in an anhydrous ether solvent. This reagent then attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. wisc.edu

Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used. Methyllithium would react with 2-bromo-4-chloroacetophenone in a comparable manner to afford the desired tertiary alcohol after workup.

Several factors are crucial for optimizing the yield and purity of the Grignard or organolithium addition.

Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents, including water. Therefore, all glassware, solvents, and starting materials must be rigorously dried to prevent the quenching of the organometallic reagent. libretexts.org

Temperature Control: These reactions are often exothermic. Maintaining a low temperature during the addition of the organometallic reagent helps to control the reaction rate and minimize side reactions. researchgate.net

Reagent Stoichiometry: Using a slight excess of the Grignard or organolithium reagent can help ensure complete conversion of the starting ketone.

Workup Procedure: A careful aqueous workup, typically with a dilute acid like ammonium (B1175870) chloride or hydrochloric acid, is necessary to protonate the intermediate alkoxide and dissolve the magnesium salts. youtube.com

Minimization of Side Products: A common side product in Grignard reactions is the biphenyl (B1667301) compound, formed from the coupling of unreacted aryl halide with the Grignard reagent. libretexts.org This can be minimized by controlling the reaction temperature and the concentration of the starting materials. libretexts.org

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the highly reactive organometallic reagent. |

| Temperature | Low temperature (e.g., 0 °C to -78 °C) | Controls the exothermic reaction and minimizes side product formation. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents reaction of the organometallic reagent with atmospheric oxygen and moisture. |

| Workup | Aqueous acid (e.g., NH4Cl or dilute HCl) | Protonates the alkoxide intermediate to form the alcohol and dissolves magnesium salts. |

Alternative Synthetic Routes

Beyond the direct addition to a ketone, alternative strategies can be envisioned that involve building the substituted aryl ring system through cross-coupling reactions or functionalizing it via electrophilic aromatic substitution.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis. rsc.org These reactions could be employed to construct the 2-bromo-4-chlorophenyl moiety prior to the introduction of the propan-2-ol group.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org One could envision a strategy where a suitably protected dihalobenzene undergoes a selective Suzuki coupling to introduce one of the substituents, followed by further functionalization. nih.govrsc.org The reactivity of different carbon-halide bonds can be exploited for selective reactions. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This could be used to introduce an alkenyl group that is subsequently converted to the desired propan-2-ol functionality through hydration or other transformations. The reaction is often stereoselective and can be performed under mild conditions. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.org A 2-bromo-4-chlorophenyl halide could be coupled with a protected propargyl alcohol derivative. Subsequent deprotection and hydration of the alkyne would yield the target tertiary alcohol.

These cross-coupling reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. nih.gov

| Coupling Reaction | Key Reactants | Catalyst System |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid/ester | Palladium catalyst, Base |

| Heck | Aryl halide, Alkene | Palladium catalyst, Base |

| Sonogashira | Aryl halide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions used to attach substituents to an aromatic ring. wikipedia.org

Friedel-Crafts Acylation: This reaction could be used to introduce the acetyl group onto the 2-bromo-4-chlorobenzene ring to form the precursor ketone, 2-bromo-4-chloroacetophenone. The reaction typically employs an acyl chloride (e.g., acetyl chloride) and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). mt.com The resulting ketone can then be converted to the tertiary alcohol via a Grignard or organolithium reaction as described above. Friedel-Crafts acylation is generally preferred over alkylation for introducing carbonyl groups as it is less prone to carbocation rearrangements and polyalkylation. mt.com

Friedel-Crafts Alkylation: While direct Friedel-Crafts alkylation to introduce the entire 2-hydroxyprop-2-yl group is not feasible, this reaction is a fundamental method for alkylating aromatic rings. beilstein-journals.orgnumberanalytics.com It involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. google.com This method is more relevant for the synthesis of the starting substituted benzene (B151609) ring if not commercially available.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a tertiary alcohol, is most commonly achieved through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone or ester precursor. The optimization of this process and the considerations for scaling it up from a laboratory setting are crucial for ensuring high yield, purity, and safety.

The primary synthetic route involves the reaction of a methylmagnesium halide (such as methylmagnesium bromide or methylmagnesium iodide) with 2-bromo-4-chloroacetophenone. The optimization of this reaction hinges on several key parameters, including the choice of solvent, reaction temperature, and the molar ratio of the reactants.

Process Optimization:

The yield and purity of this compound are highly dependent on the careful control of reaction conditions. Key areas for optimization include:

Solvent Selection: The choice of solvent is critical in a Grignard reaction as it solvates the magnesium ion, influencing the reactivity of the Grignard reagent. Anhydrous ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most common solvents. The selection between these can impact the reaction rate and yield.

Temperature Control: Grignard reactions are exothermic and require careful temperature management to prevent side reactions, such as Wurtz coupling. google.com The reaction is typically initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at a controlled rate. studyraid.com

Molar Ratio of Reactants: The stoichiometry of the Grignard reagent to the ketone is a critical factor. A slight excess of the Grignard reagent is often employed to ensure the complete conversion of the starting ketone. chegg.com However, a large excess can lead to the formation of byproducts and complicate the purification process.

Addition Rate: The rate at which the ketone is added to the Grignard reagent (or vice versa) can significantly affect the reaction. A slow, controlled addition helps to manage the exothermic nature of the reaction and minimize the formation of impurities.

Illustrative Data for Optimization of Grignard Reaction Parameters:

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | Diethyl ether and THF generally provide better yields due to their ability to solvate the Grignard reagent effectively. Toluene may be used for higher temperature reactions but is less common for this type of synthesis. rsc.org |

| Temperature | 0 °C to reflux | Room Temperature | -20 °C to 0 °C | Initiating the reaction at a lower temperature and then allowing it to warm to room temperature or gentle reflux often provides the best balance between reaction rate and minimizing side reactions. studyraid.com |

| Molar Ratio (Grignard:Ketone) | 1.1 : 1 | 1.5 : 1 | 2 : 1 | A slight excess (1.1-1.2 equivalents) of the Grignard reagent is often optimal to drive the reaction to completion without excessive byproduct formation. chegg.com |

| Addition Time | 30 minutes | 60 minutes | 120 minutes | A slower addition time generally improves heat control and reduces the formation of impurities, leading to a higher isolated yield of the desired tertiary alcohol. |

Scale-Up Considerations:

Translating a laboratory-scale synthesis to a larger scale introduces several challenges that must be addressed to maintain efficiency and safety.

Heat Transfer: The exothermic nature of the Grignard reaction becomes a significant concern on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Effective cooling systems and controlled addition rates are paramount to prevent thermal runaway.

Reagent Handling: The handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents requires stringent safety protocols, including the use of an inert atmosphere (e.g., nitrogen or argon) and specialized equipment.

Work-up and Purification: The quenching of the reaction with an aqueous acid solution and the subsequent extraction and purification steps need to be adapted for larger volumes. The choice of extraction solvent and the efficiency of the separation and distillation processes are key to obtaining a pure product on a larger scale.

Research Findings on Grignard Reaction Scale-Up:

Studies on the scale-up of Grignard reactions have highlighted the benefits of continuous flow reactors over traditional batch processes. researchgate.net Continuous flow systems offer superior heat and mass transfer, enabling better control over the reaction parameters and leading to improved yields and safety, particularly for highly exothermic reactions. researchgate.net While specific data for the scale-up of this compound synthesis is not published, the principles derived from similar processes are directly applicable.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromo 4 Chlorophenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular framework can be assembled.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constants

The ¹H and ¹³C NMR spectra of 2-(2-Bromo-4-chlorophenyl)propan-2-ol are expected to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The predicted chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents on the aromatic ring, as well as the propan-2-ol group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region will be particularly informative regarding the substitution pattern.

Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals due to their different chemical environments. The proton adjacent to the bromine atom (H-3) would likely be a doublet, coupled to H-5. The proton between the chlorine and the propan-2-ol group (H-5) would appear as a doublet of doublets, coupled to H-3 and H-6. The proton adjacent to the propan-2-ol group (H-6) would likely be a doublet, coupled to H-5.

Methyl Protons: The two methyl groups of the propan-2-ol moiety are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons.

Hydroxyl Proton: The hydroxyl proton will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromine and chlorine atoms will be significantly affected.

Aliphatic Carbons: The quaternary carbon of the propan-2-ol group attached to the ring and the carbon of the two methyl groups will each give a distinct signal.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.50 - 7.60 | d | ~2.5 |

| H-5 | 7.25 - 7.35 | dd | ~8.5, ~2.5 |

| H-6 | 7.15 - 7.25 | d | ~8.5 |

| -CH₃ | 1.50 - 1.60 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 150 |

| C-2 | 120 - 125 |

| C-3 | 132 - 137 |

| C-4 | 130 - 135 |

| C-5 | 130 - 135 |

| C-6 | 128 - 133 |

| C(CH₃)₂ | 70 - 75 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons (C-3, C-5, and C-6) and the methyl carbons by correlating their signals to their attached protons.

Analysis of Chemical Shift Perturbations Due to Halogen Substitution

The chemical shifts of the aromatic protons and carbons are significantly perturbed by the presence of the bromine and chlorine substituents.

Electronegativity and Anisotropic Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, generally leading to a downfield shift (higher ppm) of the aromatic signals. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which would cause an upfield shift. The net effect on the chemical shift is a balance of these opposing factors. The anisotropic effect of the halogens can also influence the chemical shifts of nearby protons.

Positional Effects: The positions of the halogens relative to each other and to the propan-2-ol group are critical. The ortho, meta, and para relationships result in predictable patterns of chemical shifts. For this compound, the bromine at C-2 and chlorine at C-4 will have a combined influence on the chemical shifts of H-3, H-5, and H-6, allowing for their differentiation.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups will be observed as stronger bands just below 3000 cm⁻¹.

C-C Stretch: Aromatic C-C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band in the 1100-1200 cm⁻¹ region.

C-X Stretch: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C-C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1100 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability.

Symmetric Vibrations: Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

C-X Bonds: The C-Br and C-Cl bonds, being highly polarizable, are expected to give rise to strong signals in the Raman spectrum, which can aid in their identification.

Carbon Skeleton: The vibrations of the carbon skeleton can also be observed, providing a more complete picture of the molecule's vibrational modes.

A combined analysis of both FT-IR and Raman spectra would allow for a more comprehensive assignment of the vibrational modes of this compound, further confirming its molecular structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound, the molecular formula is C₉H₁₀BrClO. uni.lu The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak cluster, which is a key signature for its identification.

The monoisotopic mass of the compound is calculated to be 247.96036 Da. uni.lu HRMS analysis would be expected to confirm this mass with high precision (typically within 5 ppm), thereby verifying the elemental composition.

Table 1: Predicted HRMS Adducts for C₉H₁₀BrClO (Note: This data is predicted and awaits experimental verification.)

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 248.96764 |

| [M+Na]⁺ | 270.94958 |

| [M-H]⁻ | 246.95308 |

| [M+H-H₂O]⁺ | 230.95762 |

| Data sourced from predicted values. uni.lu |

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation. Key expected fragmentation pathways for this compound include:

Loss of a methyl group (•CH₃): A primary fragmentation would likely involve the cleavage of a methyl group from the tertiary alcohol, leading to a stable tertiary carbocation. This would produce a significant fragment ion peak at m/z [M-15]⁺.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment at m/z [M-18]⁺.

Cleavage of the C-C bond adjacent to the aromatic ring: This would result in the formation of a benzylic-type cation.

Loss of halogens: Fragmentation involving the loss of bromine (•Br) or chlorine (•Cl) radicals is also possible.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is ideal for assessing the purity of volatile compounds like this compound and confirming its identity. A sample analysis would yield a chromatogram, where a single dominant peak would indicate a high degree of purity. The retention time of this peak serves as a characteristic identifier under specific chromatographic conditions. The mass spectrum corresponding to this peak would then be compared against a library or theoretical fragmentation pattern to confirm the compound's identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of now, a published crystal structure for this compound is not available. The following sections describe the potential insights that could be gained from such an analysis.

Should suitable single crystals be grown, XRD analysis would unambiguously determine the solid-state conformation of the molecule. It would reveal the precise spatial orientation of the 2-bromo-4-chlorophenyl group relative to the propan-2-ol moiety, including the torsion angles that define the molecule's shape. Since the central carbon of the propan-2-ol group is a stereocenter, the compound is chiral. For an enantiomerically pure sample, single-crystal XRD using anomalous dispersion could determine the absolute configuration (R or S) of the stereocenter.

The crystal packing is governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. In the crystal lattice, it would be expected to form strong O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains, dimers, or more complex networks that stabilize the crystal structure.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as electrophilic halogen bond donors, interacting with nucleophilic sites on adjacent molecules (such as the oxygen atom of the hydroxyl group). These directional interactions can play a significant role in dictating the supramolecular architecture.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their geometries (distances and angles), which are fundamental to understanding the material's solid-state properties.

Chiral Analysis of this compound

The this compound molecule contains a chiral center at the C2 position of the propane (B168953) chain, meaning it exists as a pair of enantiomers (R and S forms). The synthesis of this compound would typically result in a racemic mixture (a 1:1 ratio of both enantiomers).

Chiral analysis involves the separation and quantification of these enantiomers. This is most commonly achieved using chiral chromatography, such as:

Chiral High-Performance Liquid Chromatography (HPLC): By using a stationary phase that is itself chiral, the two enantiomers will interact with it differently, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a capillary column to separate the volatile enantiomers.

The development of a successful chiral separation method is essential for studying the properties of the individual enantiomers, as they may exhibit different biological activities or physical properties.

Enantioselective Synthesis and Chiral Resolution Methods

The synthesis of a single enantiomer of a chiral compound like this compound can be approached in two primary ways: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For a tertiary alcohol such as this compound, a common strategy would be the asymmetric addition of a methyl group (from a reagent like methylmagnesium bromide or methyllithium) to a prochiral ketone precursor, 2-bromo-4-chlorophenyl methyl ketone. This reaction would be carried out in the presence of a chiral ligand complexed to the metal of the organometallic reagent, or a chiral catalyst that directs the stereochemical outcome of the addition.

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include:

Classical Resolution: This involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers of the original alcohol.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated enantiomer from the unreacted one.

Preparative Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column to physically separate the enantiomers. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.

| Method | Description | Key Considerations |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Requires development of a specific catalytic system; can be more efficient than resolution. |

| Classical Resolution | Formation and separation of diastereomeric derivatives. | Success depends on finding a suitable resolving agent and crystallization conditions. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High enantioselectivity is possible; requires screening for a suitable enzyme. |

| Preparative Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Can be highly effective but may be more expensive for large-scale separations. |

Chiral HPLC and GC for Enantiomeric Excess Determination

Once an enantiomerically enriched sample of this compound is obtained, it is crucial to determine its enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate techniques for this purpose.

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). For a compound like this compound, a typical method would involve a normal-phase HPLC system. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) to achieve optimal separation. Detection is commonly performed using a UV detector. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

Chiral GC is another powerful technique for separating and quantifying enantiomers. gcms.cz It is particularly suitable for volatile and thermally stable compounds. The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The carrier gas is typically helium or hydrogen. Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the separated enantiomers. For a tertiary alcohol, derivatization might be necessary to improve volatility and chromatographic performance.

The development of a specific chiral HPLC or GC method for this compound would require systematic optimization of several parameters to achieve baseline separation of the enantiomers.

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based (e.g., amylose, cellulose derivatives) | Cyclodextrin derivatives |

| Mobile/Carrier Phase | Hexane/Isopropanol mixture | Helium or Hydrogen |

| Detection | UV Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Key Optimization Factors | Mobile phase composition, flow rate, column temperature | Temperature program, carrier gas flow rate, injection parameters |

Reactivity and Derivatization Chemistry of 2 2 Bromo 4 Chlorophenyl Propan 2 Ol

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-(2-Bromo-4-chlorophenyl)propan-2-ol is a key functional handle, though its reactivity is significantly influenced by steric hindrance.

Esterification and Etherification Reactions

Direct esterification of tertiary alcohols like this compound with carboxylic acids under typical Fischer esterification conditions is generally inefficient due to steric hindrance around the hydroxyl group, which impedes nucleophilic attack on the protonated carboxylic acid. More effective methods involve the use of more reactive acylating agents.

For instance, esters can be synthesized by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a nucleophilic catalyst.

Etherification of tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often complicated by a competing elimination (E2) reaction. The tertiary alkoxide of this compound is a strong base, which can promote the dehydrohalogenation of primary or secondary alkyl halides rather than the desired substitution.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Typical Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Anhydrous solvent (e.g., DCM), 0°C to RT | 2-(2-Bromo-4-chlorophenyl)propan-2-yl acetate |

| Esterification | Acetic anhydride, DMAP (cat.) | Anhydrous solvent (e.g., DCM), RT | 2-(2-Bromo-4-chlorophenyl)propan-2-yl acetate |

| Etherification | NaH, then CH₃I | Anhydrous THF, 0°C to RT | 2-(2-Bromo-4-chlorophenyl)-2-methoxypropane |

Dehydration Reactions and Alkene Formation

Tertiary alcohols undergo dehydration readily under acidic conditions to form alkenes. chemguide.co.uk The reaction proceeds through an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk The protonated hydroxyl group becomes a good leaving group (water).

The departure of a water molecule results in the formation of a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. For this compound, this reaction yields 1-bromo-4-chloro-2-(prop-1-en-2-yl)benzene.

Reaction Scheme: Step 1: Protonation of the alcohol C₉H₁₀BrClO + H⁺ ⇌ C₉H₁₁BrClO⁺

Step 2: Formation of the tertiary carbocation C₉H₁₁BrClO⁺ → [C₉H₁₀BrCl]⁺ + H₂O

Step 3: Deprotonation to form the alkene [C₉H₁₀BrCl]⁺ + H₂O ⇌ C₉H₈BrCl + H₃O⁺

Oxidation Reactions to Ketones

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. chemistryviews.org However, this reaction is contingent on the presence of a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). studymind.co.uklibretexts.org Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. chemistryviews.orgbyjus.com

This compound is a tertiary alcohol, meaning the carbinol carbon is bonded to three other carbon atoms and has no attached hydrogen atom. byjus.comunizin.org Consequently, it is resistant to oxidation under standard conditions using common oxidizing agents like potassium dichromate or potassium permanganate. libretexts.orgunizin.org Attempted oxidation under harsh conditions would likely result in the cleavage of carbon-carbon bonds, leading to degradation of the molecule rather than the formation of a ketone. chemistryviews.org

Reactivity of the Aryl Halides (Bromine and Chlorine)

The aromatic ring of this compound is substituted with both a bromine and a chlorine atom, opening pathways for functionalization, particularly through transition-metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway, however, requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglumenlearning.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. lumenlearning.com

The substituent groups on the phenyl ring of this compound (a tertiary alcohol, a bromine, and a chlorine) are either weakly electron-donating or weakly deactivating. None of these are sufficiently electron-withdrawing to activate the ring for SNAr. Therefore, the compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and represent the most viable strategy for modifying the aryl halide portion of the molecule. fiveable.meresearchgate.net A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. nih.gov This difference allows for regioselective functionalization at the bromine-substituted position while leaving the chlorine atom intact. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nobelprize.orgtcichemicals.com This reaction is expected to proceed selectively at the C-Br bond of this compound.

Table 2: Predicted Outcomes of Selective Suzuki-Miyaura Reactions

| Boronic Acid Coupling Partner | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Chloro-2-phenylphenyl)propan-2-ol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Chloro-4'-methoxy-[1,1'-biphenyl]-2-yl)propan-2-ol |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | 2-(4-Chloro-2-(thiophen-2-yl)phenyl)propan-2-ol |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, this reaction would selectively target the more reactive C-Br bond. A variety of primary and secondary amines can be coupled using a suitable palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide. beilstein-journals.orgresearchgate.net

Table 3: Predicted Outcomes of Selective Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | 2-(4-Chloro-2-(phenylamino)phenyl)propan-2-ol |

| Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | 2-(4-Chloro-2-morpholinophenyl)propan-2-ol |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-(2-(Benzylamino)-4-chlorophenyl)propan-2-ol |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique in organic synthesis for the formation of organometallic reagents, which can then be reacted with various electrophiles. In the case of this compound, the presence of two different halogen atoms on the aromatic ring, bromine and chlorine, introduces the potential for regioselectivity in these reactions.

The general principle of metal-halogen exchange involves the reaction of an organic halide with an organometallic reagent, typically an organolithium or a Grignard reagent. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl > F. This selectivity is attributed to the stability of the resulting carbanionic intermediate and the strength of the carbon-halogen bond.

For this compound, treatment with a strong organometallic base like n-butyllithium would be expected to lead to a selective exchange at the more reactive carbon-bromine bond, yielding a lithiated aryl intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the former site of the bromine atom.

Table 1: Potential Electrophiles for Trapping Organometallic Intermediates

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkylated arenes |

| Esters | Ketones (after hydrolysis) |

It is crucial to control the reaction conditions, particularly temperature, as the generated organometallic species can be highly reactive and may participate in side reactions.

Mechanistic Investigations of Key Reactions

The derivatization of this compound can proceed through various mechanistic pathways, primarily nucleophilic substitution and elimination reactions involving the tertiary alcohol, and reactions at the halogenated aromatic ring.

In an Sₙ1 reaction, the rate-determining step is the unimolecular formation of a carbocation. For this compound, this would involve the protonation of the hydroxyl group followed by the loss of a water molecule to form a tertiary benzylic carbocation. The rate of this reaction would be dependent only on the concentration of the substrate.

Rate = k[this compound]

The stability of the resulting carbocation is a key factor in determining the reaction rate. The tertiary nature of the carbocation and its position adjacent to the phenyl ring would provide significant stabilization through hyperconjugation and resonance.

Elimination reactions (E1) often compete with Sₙ1 reactions. The E1 mechanism also proceeds through a carbocation intermediate. The rate-determining step is the same as in the Sₙ1 reaction. The subsequent step involves the removal of a proton from an adjacent carbon by a weak base to form an alkene. The ratio of substitution to elimination products is influenced by factors such as the nature of the nucleophile/base and the reaction temperature.

Sₙ1/E1 Mechanism: The reaction of this compound with a protic acid (e.g., H₂SO₄) would likely proceed through an Sₙ1/E1 pathway.

Step 1 (Protonation): The hydroxyl group is protonated by the acid in a fast equilibrium step to form a good leaving group (water).

Step 2 (Carbocation Formation): The protonated alcohol dissociates in the slow, rate-determining step to form a stable tertiary benzylic carbocation and a molecule of water.

Step 3 (Nucleophilic Attack or Proton Abstraction):

Sₙ1: A nucleophile attacks the carbocation to form the substitution product.

E1: A weak base (like water or the conjugate base of the acid) removes a proton from a methyl group, leading to the formation of an alkene, 2-(2-bromo-4-chlorophenyl)prop-1-ene.

The primary intermediate in this mechanism is the tertiary benzylic carbocation, stabilized by the electron-donating effects of the three carbon substituents and resonance with the aromatic ring.

Theoretical and Computational Studies of 2 2 Bromo 4 Chlorophenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular behavior at the atomic and electronic levels. For 2-(2-Bromo-4-chlorophenyl)propan-2-ol, these methods elucidate its structural and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of compounds like this compound. By employing basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Theoretical vibrational analysis is a critical tool for interpreting experimental infrared (IR) and Raman spectra. Using methods like DFT, the vibrational frequencies of this compound can be calculated. These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C-C, C-O, O-H, C-Cl, and C-Br). By comparing these theoretical frequencies with experimental data obtained from FT-IR and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. This comparison helps to confirm the molecular structure and provides a deeper understanding of its dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, the analysis of these orbitals reveals the distribution of electron density and identifies the regions most likely to be involved in chemical reactions. The HOMO region typically acts as an electron donor, while the LUMO region acts as an electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. The MEP analysis can highlight the electronegative character of the chlorine, bromine, and oxygen atoms, providing insights into the molecule's intermolecular interactions.

Conformational Analysis and Potential Energy Surface Scans

The flexibility of a molecule is determined by the rotation around its single bonds, leading to various conformations. Conformational analysis of this compound involves scanning the potential energy surface by systematically rotating specific dihedral angles. This process helps to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. Understanding the conformational landscape is essential for predicting the molecule's preferred shape and how it might interact with other molecules, such as receptors or enzymes.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental NMR data, serve as a powerful tool for structural elucidation and verification.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This analysis provides information on the electronic transitions occurring within the molecule, including the absorption wavelengths (λmax) and oscillator strengths. These theoretical predictions aid in the interpretation of experimental UV-Vis spectra and contribute to a comprehensive understanding of the molecule's electronic properties.

Mechanistic Insights from Computational Simulations (e.g., Transition State Calculations)

Detailed mechanistic insights for this compound derived from computational simulations, such as transition state calculations, are not extensively available in publicly accessible research. While computational chemistry is a powerful tool for elucidating reaction pathways, determining the energies of transition states, and understanding the kinetics and thermodynamics of chemical reactions, specific studies focusing on the synthesis or reaction mechanisms of this particular compound have not been widely published. Such studies would typically involve methods like Density Functional Theory (DFT) to model the molecular structures of reactants, intermediates, transition states, and products, thereby providing a comprehensive understanding of its chemical behavior at a molecular level.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has been employed to investigate the nature and extent of intermolecular interactions within the crystal structure of this compound. This computational method allows for the visualization and quantification of the various close contacts between molecules in a crystal, providing crucial information about the forces that govern the supramolecular assembly.

The analysis reveals that the crystal packing is stabilized by a network of hydrogen bonds and other weak intermolecular interactions. The most significant of these is the O–H···Br hydrogen bond, which links molecules into chains. The Hirshfeld surface, mapped with properties like dnorm (normalized contact distance), highlights the regions involved in these interactions. Red spots on the dnorm surface indicate close contacts, which are characteristic of hydrogen bonds.

The detailed contributions of the most significant intermolecular contacts are summarized in the table below.

Table 1: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.1 |

| H···Cl / Cl···H | 20.9 |

| H···Br / Br···H | 18.2 |

| C···H / H···C | 7.9 |

| O···H / H···O | 4.3 |

| Br···C / C···Br | 1.5 |

Advanced Analytical Methodologies for Purity and Characterization Beyond Basic Identification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds such as 2-(2-Bromo-4-chlorophenyl)propan-2-ol. Its versatility allows for both purity determination and the separation of stereoisomers through various modes of operation.

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice for purity assessment due to its compatibility with a wide range of moderately polar to nonpolar analytes. A typical RP-HPLC method for this compound would involve a C18 stationary phase, which provides excellent separation for aromatic compounds. researchgate.netpensoft.netpensoft.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks, providing consistent and reproducible results. researchgate.netpensoft.netpensoft.net

Method development focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve baseline separation of the main peak from any process-related impurities or degradation products. pensoft.net Validation is performed according to established guidelines (e.g., ICH) to ensure the method is accurate, precise, linear, and specific for its intended purpose. researchgate.netpensoft.netpensoft.net

Normal-phase HPLC (NP-HPLC), while less common for this type of compound, can be a valuable alternative, particularly for separating isomers or when dealing with compounds that are highly soluble in nonpolar organic solvents. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326). researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

|---|---|---|

| Stationary Phase | Octadecyl silane (B1218182) (C18), 5 µm | Silica (B1680970) (SiO₂), 5 µm |

| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | n-Hexane:Isopropanol (80:20, v/v) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV/VIS at 225 nm | UV/VIS at 254 nm |

Since this compound possesses a stereocenter at the tertiary carbon, it can exist as a pair of enantiomers. Chiral HPLC is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity of the sample. americanlaboratory.comnih.gov This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are widely used due to their broad applicability. nih.govmdpi.com

For halogenated aromatic compounds, amylose-based columns like amylose tris(3,5-dimethylphenylcarbamate) often provide excellent enantioselectivity. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase in chiral HPLC is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are commonly used. americanlaboratory.commdpi.com The choice and concentration of the alcohol modifier can significantly impact retention and resolution, with isopropanol often showing good enantioselectivity. americanlaboratory.com The elution order of the enantiomers can sometimes be reversed by changing the alcohol modifier (e.g., from isopropanol to ethanol), which alters the interactions with the CSP. mdpi.com

Table 2: Potential Chiral HPLC Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | |

| Mobile Phase | n-Hexane:2-Propanol (e.g., 85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm or Circular Dichroism (CD) |

Gas Chromatography (GC) Techniques

Gas Chromatography is a powerful technique for analyzing volatile compounds. Given its tertiary alcohol structure, this compound may be amenable to GC analysis, provided it is thermally stable and does not decompose in the injector or column.

GC coupled with a Flame Ionization Detector (FID) is a robust and reliable method for quantitative analysis. icm.edu.pl The FID exhibits a linear response over a wide concentration range for most organic compounds and is relatively insensitive to common inorganic gases and water. icm.edu.pl

For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. icm.edu.pl The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an internal standard is often recommended to improve precision by correcting for variations in injection volume and detector response.

When coupled with a Mass Spectrometer (MS), GC becomes a premier tool for both separating and identifying components in a mixture. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for the unambiguous identification of the compound by comparison to spectral libraries or through detailed interpretation.

GC-MS is invaluable for identifying unknown impurities in a sample of this compound. For example, it can be used to detect starting materials, by-products from the synthesis, or degradation products. The high sensitivity of MS also allows for the detection and identification of trace-level components that might not be visible with less sensitive detectors.

Applications of 2 2 Bromo 4 Chlorophenyl Propan 2 Ol As a Chemical Synthon

Building Block in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-(2-bromo-4-chlorophenyl)propan-2-ol makes it a valuable starting material for the synthesis of a variety of complex organic molecules. The presence of the aryl bromide allows for carbon-carbon bond formation through cross-coupling reactions, while the tertiary alcohol can be transformed into other functional groups.

While direct synthesis of aryl ketones from this compound is not extensively documented, its structural features suggest plausible synthetic routes. One potential pathway involves the oxidation of the tertiary alcohol to a ketone. However, the oxidation of tertiary alcohols is generally challenging and can require harsh conditions, which might affect the other functional groups on the aromatic ring. ncert.nic.in

A more viable approach involves leveraging the reactivity of the aryl bromide. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgnih.gov In this scenario, this compound could react with a suitable boronic acid derivative in the presence of a palladium catalyst to introduce a new aryl or alkyl group at the position of the bromine atom. Subsequent oxidation of the tertiary alcohol in the resulting biaryl propanol (B110389) could then yield the corresponding aryl ketone.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Arylboronic acid | Palladium complex | Biaryl propanol |

| Biaryl propanol | Oxidizing agent | - | Aryl ketone |

The tertiary alcohol group of this compound can be a handle for the synthesis of other halogenated compounds. For instance, dehydration of the alcohol, typically under acidic conditions, would lead to the formation of a halogenated alkene. nih.gov This alkene could then undergo further reactions, such as hydrohalogenation, to introduce a different halogen atom, resulting in a new halogenated alcohol derivative.

Furthermore, the tertiary alcohol can be converted into an ether through Williamson ether synthesis. This reaction involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would yield a halogenated ether, expanding the range of accessible derivatives from this starting material.

Use in Materials Science Research (e.g., Polymer Chemistry, Dyes)

The bifunctional nature of this compound suggests its potential utility in materials science. The aryl halide functionality can be exploited in polymerization reactions. For example, through cross-coupling reactions like the Suzuki-Miyaura coupling, this compound could be incorporated as a monomeric unit into a polymer backbone, leading to the formation of novel conjugated polymers with potentially interesting optical or electronic properties.

In the field of dye synthesis, the aromatic core of this compound can serve as a scaffold. The halogen substituents can be replaced or modified to tune the electronic properties of the molecule, thereby influencing its color and other photophysical characteristics. For instance, the bromo group could be converted to other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed reactions, allowing for the attachment of chromophoric or auxochromic moieties.

Exploration in Agrochemical Precursor Synthesis

Halogenated aromatic compounds are a common feature in many agrochemicals, including herbicides, insecticides, and fungicides. byjus.com The structure of this compound makes it a plausible precursor for the synthesis of new agrochemical candidates. The bromo and chloro substituents can influence the lipophilicity and metabolic stability of the final molecule, which are important parameters for biological activity.

For example, the aryl bromide could be used in coupling reactions to attach other heterocyclic or aromatic moieties known to be present in active agrochemicals. The tertiary alcohol could also be derivatized to introduce other functionalities that may enhance pesticidal activity. While specific examples of its use are not prevalent in publicly available literature, its chemical handles make it a compound of interest for exploratory synthesis in this field. googleapis.comgoogle.com

Contribution to the Synthesis of Libraries of Substituted Arylpropanols for Structure-Reactivity Relationship Studies

The reactivity of the aryl bromide in this compound allows for the systematic modification of the aromatic ring. By employing various coupling partners in reactions such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, a diverse library of substituted arylpropanols can be generated.

This library of compounds, with systematic variations in the substituent at the 2-position of the phenyl ring, would be highly valuable for structure-activity relationship (SAR) studies. nih.govnih.gov By evaluating the biological activity or physical properties of each member of the library, researchers can gain insights into how different substituents influence the desired outcome. This information is crucial for the rational design of new molecules with optimized properties, for example, in drug discovery or materials science.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of tertiary alcohols like 2-(2-Bromo-4-chlorophenyl)propan-2-ol often relies on Grignard reactions between a suitable ketone and a methylmagnesium halide, or an ester and two equivalents of the organometallic reagent. While effective, these methods can have a significant environmental footprint due to the use of stoichiometric organometallic reagents and volatile organic solvents. Future research should pivot towards greener and more sustainable synthetic strategies.

Promising avenues include the direct hydroxylation of the corresponding benzylic C(sp³)–H bonds. acs.org Metal-free heterogeneous photocatalysis, using oxygen as the terminal oxidant and solar energy as the driving force, presents a highly sustainable alternative for creating tertiary benzylic alcohols. acs.org Another approach is the development of catalytic C-H oxidation methods that can selectively mono-oxygenate alkylated benzenes to form the desired alcohol, thereby avoiding pre-functionalization and reducing waste. acs.org Furthermore, exploring eco-friendly reaction media, such as propylene (B89431) carbonate, could significantly enhance the sustainability of existing synthetic protocols, including etherification reactions of the alcohol product. nih.govacs.org The development of flow chemistry processes could also offer improved safety, scalability, and efficiency over traditional batch methods.

Exploration of Organocatalytic and Biocatalytic Approaches

The fields of organocatalysis and biocatalysis offer powerful tools for chemical synthesis under mild and environmentally benign conditions. Future work could focus on developing organocatalytic methods for the synthesis of this compound or its chiral derivatives. For instance, enantioselective cross-aldol reactions catalyzed by thiourea-based organocatalysts have proven effective for synthesizing other tertiary alcohols and could be adapted for this target. rsc.org

Biocatalysis presents an especially attractive route. Halogenase enzymes, known for their exquisite regioselectivity, could be engineered to introduce bromine or chlorine onto a precursor aromatic scaffold under aqueous conditions, avoiding the harsh reagents often used in chemical halogenation. chemistryviews.org Moreover, enzymes like dioxygenases, found in various microbes, can hydroxylate halogenated aromatic compounds, suggesting a potential biocatalytic pathway for synthesizing the target molecule or related catechols. acs.orgnih.govnih.gov The use of whole-cell biocatalysts or isolated enzymes could lead to highly selective and sustainable production methods.

Advanced Mechanistic Insights into its Reactivity

A deep understanding of the reactivity of this compound is crucial for its application. The interplay between the tertiary benzylic alcohol and the two halogen substituents on the aromatic ring dictates its chemical behavior. The halogens act as deactivating, ortho-, para-directing groups in electrophilic aromatic substitution, influencing subsequent functionalization of the ring. uci.edulibretexts.orglibretexts.org

Future research should employ advanced techniques to probe its reaction mechanisms. This includes kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to elucidate pathways in reactions such as nucleophilic substitution, elimination (dehydration), and oxidation. researchgate.netrsc.org For example, investigating dehydrative nucleophilic substitution in solvents like hexafluoroisopropanol (HFIP) could reveal pathways for forming new C-S or C-C bonds. nih.gov The stability of the tertiary benzylic carbocation intermediate, influenced by the electronic effects of the bromo and chloro groups, is a key area for investigation. Proposed reaction mechanisms can be validated through detailed experimental studies, including the isolation and characterization of intermediates where possible. researchgate.netresearchgate.net

Design and Synthesis of Derivatives for New Chemical Applications (excluding biological)

The unique combination of functional groups in this compound makes it an excellent scaffold for designing new molecules with potential applications in materials science and catalysis. The hydroxyl group can be derivatized through etherification or esterification to create a range of functional molecules. nih.govresearchgate.net The bromine and chlorine atoms on the aromatic ring serve as versatile handles for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, or amino groups.

These derivatives could be explored as:

Novel Ligands: The haloaromatic scaffold could be elaborated to create unique ligands for transition metal catalysis.

Functional Materials: Derivatives with extended π-conjugated systems could be synthesized and investigated for their optical or electronic properties.

Catalyst Scaffolds: The core structure could serve as a building block for designing new, well-defined heterogeneous or homogeneous catalysts. nih.govethz.chhi-ern.deaiche.org

| Derivative Type | Synthetic Reaction | Potential Non-Biological Application |

|---|---|---|

| Aryl Ether | Williamson Ether Synthesis / Buchwald-Hartwig C-O Coupling | Component in polymer synthesis, high-performance solvent |

| Biaryl Compound | Suzuki Cross-Coupling | Ligand for catalysis, precursor for organic electronics |

| Alkynyl Derivative | Sonogashira Coupling | Building block for functional materials, molecular wires |

| Amine Derivative | Buchwald-Hartwig Amination | Precursor for dyes, catalyst design |

Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. walshmedicalmedia.comnih.govelixirpublishers.com Density Functional Theory (DFT) can be extensively applied to study this compound.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces for reactions involving the alcohol, identifying transition states and intermediates. mdpi.comresearchgate.netmonash.edu This can provide insights into reaction barriers and selectivity, complementing experimental mechanistic studies. nih.gov

Predicting Reactivity: Computational models can predict the reactivity of different sites on the molecule. nist.gov For example, calculating the energies of arenium ion intermediates can predict the regioselectivity of further electrophilic aromatic substitutions.

Virtual Screening of Derivatives: The electronic and structural properties of the novel derivatives proposed in section 8.4 can be calculated to predict their suitability for specific applications before undertaking their synthesis.

Catalyst Design: Computational modeling can aid in the rational design of catalysts for the synthesis or derivatization of the target compound. sci-hub.se

| Computational Method | Application Area for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of substitution/elimination reactions | Reaction energy barriers, kinetic parameters, enantioselectivity nih.gov |

| Time-Dependent DFT (TD-DFT) | Predicting electronic spectra of new derivatives | Absorption/emission wavelengths for materials applications |

| Molecular Dynamics (MD) | Simulating interactions with solvents or on catalyst surfaces | Solvation effects, binding energies |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing charge distribution and bond character | Understanding substituent effects on reactivity |

常见问题

Q. What are the optimized synthesis routes for 2-(2-Bromo-4-chlorophenyl)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a chlorophenyl precursor followed by reduction. Key steps include:

- Bromination : Reacting 2-(4-chlorophenyl)propan-2-ol with bromine under controlled temperature (0–5°C) to avoid over-bromination .

- Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to stabilize intermediates. LiAlH₄ yields higher purity (>90%) but requires anhydrous conditions .

- Purification : Distillation under reduced pressure (e.g., 0.6 mmHg) or recrystallization in ethanol/water mixtures improves purity to >97% .

Critical Factor : Excess bromine leads to di-substituted byproducts; stoichiometric control is essential .

Q. How can researchers purify and characterize this compound for biological studies?

Methodological Answer:

- Purification :

- Characterization :

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the compound’s reactivity compared to chloro or fluoro analogs?

Methodological Answer:

-